Methyl spiro[cyclohexane-1,3'-indoline]-4-carboxylate
Overview
Description
Methyl spiro[cyclohexane-1,3’-indoline]-4-carboxylate is a spirocyclic compound that features a unique structure where a cyclohexane ring is fused to an indoline moiety. This compound is part of a broader class of spiro compounds known for their three-dimensional architecture and significant biological activities. Spiro compounds are often found in natural products and synthetic pharmaceuticals, displaying a wide range of biological activities such as antimicrobial, anticancer, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the most efficient methods for synthesizing spiro[cyclohexane-1,3’-indoline] derivatives involves the Diels-Alder reaction. This reaction typically uses 3-methyleneoxindolines as dienophiles and various dienes to form the spirocyclic structure. The reaction is often carried out in the presence of a catalyst and under controlled temperature conditions to ensure high diastereoselectivity and enantioselectivity .
Industrial Production Methods
Industrial production of methyl spiro[cyclohexane-1,3’-indoline]-4-carboxylate may involve scalable synthetic routes such as the use of continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. Additionally, green chemistry approaches, such as using ionic liquids as solvents, can be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Methyl spiro[cyclohexane-1,3’-indoline]-4-carboxylate can undergo various chemical reactions, including:
Reduction: Reduction reactions can be performed to modify the functional groups attached to the spirocyclic core.
Substitution: Nucleophilic substitution reactions can be carried out on the indoline moiety to introduce different substituents.
Common Reagents and Conditions
Oxidation: Manganese(III) acetate in acetic acid at room temperature.
Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Spiro[cyclohexane-1,3’-indoline]-2,2’-diones.
Reduction: Various reduced derivatives depending on the specific functional groups targeted.
Substitution: Substituted spiro[cyclohexane-1,3’-indoline] derivatives with different functional groups.
Scientific Research Applications
Mechanism of Action
The mechanism of action of methyl spiro[cyclohexane-1,3’-indoline]-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s three-dimensional structure allows it to fit into the active sites of enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Methyl spiro[cyclohexane-1,3’-indoline]-4-carboxylate can be compared with other spirocyclic compounds such as:
Spirooxindoles: These compounds also feature a spirocyclic structure but with an oxindole moiety.
Spiropyrans: Known for their photochromic properties, spiropyrans are used in smart materials and sensors.
Spiroindoles: Similar to spirooxindoles but with an indole moiety, these compounds are also significant in drug design and development.
The uniqueness of methyl spiro[cyclohexane-1,3’-indoline]-4-carboxylate lies in its specific spirocyclic structure, which imparts distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
methyl spiro[1,2-dihydroindole-3,4'-cyclohexane]-1'-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2/c1-18-14(17)11-6-8-15(9-7-11)10-16-13-5-3-2-4-12(13)15/h2-5,11,16H,6-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJBYWRPJPLSKLJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC2(CC1)CNC3=CC=CC=C23 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70592942 | |
Record name | Methyl 1',2'-dihydrospiro[cyclohexane-1,3'-indole]-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70592942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
268538-23-4 | |
Record name | Methyl 1',2'-dihydrospiro[cyclohexane-1,3'-indole]-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70592942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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